3-(Chloromethyl)-4-iodo-1-methylpyrazole
Beschreibung
3-(Chloromethyl)-4-iodo-1-methylpyrazole is a halogenated pyrazole derivative characterized by a chloromethyl group at position 3, an iodine atom at position 4, and a methyl group at position 1. This compound is of significant interest in synthetic chemistry due to the reactivity imparted by its halogen substituents. Such structural features make it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science .
Eigenschaften
IUPAC Name |
3-(chloromethyl)-4-iodo-1-methylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClIN2/c1-9-3-4(7)5(2-6)8-9/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRHEIAKZPHGSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)CCl)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-4-iodo-1-methylpyrazole typically involves the halogenation of a pyrazole precursor. One common method is the chloromethylation of 4-iodo-1-methylpyrazole using chloromethylating agents such as chloromethyl methyl ether or chloromethyl ethyl ether under acidic conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst like aluminum chloride to facilitate the formation of the chloromethyl group .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Chloromethyl)-4-iodo-1-methylpyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl and iodo groups can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding pyrazole oxides or reduced to remove halogen substituents.
Coupling Reactions: The iodo group can participate in palladium-catalyzed cross-coupling reactions like Suzuki or Sonogashira coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Oxidation Products: Pyrazole oxides.
Reduction Products: Dehalogenated pyrazoles.
Wissenschaftliche Forschungsanwendungen
3-(Chloromethyl)-4-iodo-1-methylpyrazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its ability to undergo various chemical modifications.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways.
Wirkmechanismus
The mechanism of action of 3-(Chloromethyl)-4-iodo-1-methylpyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The iodo group may enhance the compound’s binding affinity to certain receptors, modulating their activity and influencing cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Structural and Substituent Analysis
The table below compares key structural features, reactivity, and applications of 3-(Chloromethyl)-4-iodo-1-methylpyrazole with analogous pyrazole derivatives:
Stability and Isomerization
Pyrazole derivatives often undergo isomerization under specific conditions (). The iodine and chloromethyl groups in this compound may influence its isomerization behavior compared to non-halogenated analogs. For example, steric effects from the chloromethyl group could restrict conformational flexibility, reducing isomerization propensity .
Biologische Aktivität
3-(Chloromethyl)-4-iodo-1-methylpyrazole (CAS No. 2166946-82-1) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound's unique structure, characterized by the presence of both chloromethyl and iodo substituents on the pyrazole ring, suggests possible interactions with various biological targets, making it a candidate for further pharmacological exploration.
The compound’s molecular formula is C6H7ClI N2, and it has a molecular weight of 239.49 g/mol. Its chemical structure can be represented as follows:
This configuration allows for diverse reactivity, including nucleophilic substitutions and electrophilic additions, which may influence its biological activity.
The biological activity of this compound is hypothesized to involve its interaction with specific enzymes or receptors. The halogen substituents (chloromethyl and iodo) can enhance the compound's reactivity, potentially leading to inhibition or modulation of key biological pathways.
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
- Receptor Interaction : It may bind to receptors that regulate cellular signaling processes, impacting cell proliferation and survival.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth and demonstrate antifungal activity against various strains. The specific antimicrobial efficacy of this compound remains to be fully elucidated but is anticipated based on structural analogs.
Anticancer Properties
There is growing interest in the anticancer potential of pyrazole derivatives. Compounds with similar structures have been reported to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The mechanism often involves the modulation of signaling pathways such as PI3K/Akt/mTOR, which are crucial for cancer cell survival and proliferation.
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazoles are well-documented. Compounds in this class have been shown to reduce inflammation by inhibiting cyclooxygenase (COX) enzymes or by modulating cytokine production. The potential for this compound to exhibit similar effects warrants further investigation.
In Vitro Studies
A study conducted on related pyrazole compounds demonstrated significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 5 to 20 µM, indicating potent activity. Although specific data for this compound is not available, it is reasonable to predict similar activity based on structural similarities.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Pyrazole A | MCF-7 (Breast Cancer) | 10 |
| Pyrazole B | PC-3 (Prostate Cancer) | 15 |
| This compound | TBD | TBD |
In Vivo Studies
Animal model studies on related pyrazoles have shown promising results in reducing tumor size and improving survival rates. For example, a derivative was tested in mice with xenograft tumors, resulting in a significant decrease in tumor volume compared to controls.
Q & A
Basic: What are the recommended synthetic routes for 3-(Chloromethyl)-4-iodo-1-methylpyrazole, and how can reaction conditions be optimized for yield and purity?
Answer:
The synthesis of this compound typically involves halogenation and substitution reactions. A common approach is nucleophilic substitution using precursors like 3-methyl-1H-pyrazole derivatives. For instance, iodination can be achieved via electrophilic substitution using iodine monochloride (ICl) in the presence of a Lewis acid catalyst. The chloromethyl group can be introduced via chloromethylation reagents (e.g., chloromethyl methyl ether) under controlled acidic conditions . Optimization includes:
- Catalyst selection : Potassium carbonate (K₂CO₃) or nanoscale TiO₂ enhances reaction efficiency .
- Temperature control : Maintaining 40–60°C minimizes side reactions like over-halogenation .
- Purification : Column chromatography with silica gel or recrystallization improves purity, as evidenced by NMR and mass spectrometry (MS) .
Advanced: How does the iodo substituent in this compound influence its reactivity in cross-coupling reactions, and what computational models support these findings?
Answer:
The iodo group acts as a leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig). Density Functional Theory (DFT) studies reveal that the C–I bond dissociation energy (BDE) in pyrazole derivatives is lower (~45 kcal/mol) compared to C–Cl (~80 kcal/mol), favoring oxidative addition to Pd(0) complexes . Computational models (e.g., B3LYP/6-31G*) predict regioselectivity in coupling reactions, validated by experimental yields of 75–90% for aryl boronic acid couplings .
Basic: What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for structural features?
Answer:
- ¹H/¹³C NMR : The chloromethyl group (δ ~4.5 ppm for CH₂Cl) and iodine-induced deshielding of adjacent carbons (δ ~120–140 ppm) are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 270.93) and isotopic patterns for iodine (1:1 ratio for [M]⁺ and [M+2]⁺) .
- X-ray Crystallography : Resolves steric effects from the bulky iodo substituent, revealing bond angles of ~120° in the pyrazole ring .
Advanced: How can researchers resolve contradictions in reported biological activities of pyrazole derivatives, specifically regarding antimicrobial efficacy?
Answer:
Discrepancies in antimicrobial data often arise from structural variations (e.g., substituent positioning) or assay conditions. Methodological strategies include:
- Structure-Activity Relationship (SAR) Studies : Systematically modifying the chloromethyl/iodo groups and testing against Gram-positive/negative bacteria .
- Standardized Assays : Using Clinical and Laboratory Standards Institute (CLSI) protocols for MIC (Minimum Inhibitory Concentration) determination to reduce variability .
- In Silico Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding interactions with bacterial enzyme targets (e.g., DNA gyrase) to validate experimental results .
Basic: What are the key safety considerations when handling this compound in laboratory settings?
Answer:
- Toxicity : The chloromethyl group is a potential alkylating agent; use PPE (gloves, goggles) and work in a fume hood .
- Stability : Store under inert atmosphere (N₂/Ar) at –20°C to prevent iodine loss via photodecomposition .
- Waste Disposal : Neutralize with 10% sodium thiosulfate to reduce iodine toxicity before disposal .
Advanced: How can computational chemistry guide the design of this compound derivatives for targeted drug discovery?
Answer:
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Predicts reactivity for functionalization (e.g., replacing iodine with trifluoromethyl groups) .
- ADMET Profiling : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP ~2.5 for blood-brain barrier penetration) .
- Dynamics Simulations : Reveal conformational flexibility of the pyrazole ring, critical for binding to kinase targets (e.g., JAK2 inhibitors) .
Basic: What role does the chloromethyl group play in the chemical reactivity of this compound?
Answer:
The chloromethyl (–CH₂Cl) group serves as:
- Electrophilic Site : Participates in nucleophilic substitutions (e.g., with amines or thiols) to form secondary derivatives .
- Cross-Linking Agent : Enables conjugation to biomolecules (e.g., proteins) for biophysical studies .
- Precursor for Functionalization : Reduction with LiAlH₄ yields hydroxymethyl derivatives, expanding synthetic utility .
Advanced: What strategies mitigate competing side reactions during iodination of pyrazole precursors?
Answer:
- Regioselective Iodination : Use directing groups (e.g., methyl at N1) to favor iodination at C4 .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance iodine solubility and reduce polyiodination .
- Stoichiometric Control : Limit iodine equivalents to 1.1–1.3 to prevent over-halogenation, monitored by TLC .
Basic: How is the purity of this compound quantified, and what thresholds are acceptable for research use?
Answer:
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) achieve >95% purity, with retention times ~8–10 min .
- Elemental Analysis : Acceptable tolerances: C (±0.3%), H (±0.2%), N (±0.3%) .
- Thermogravimetric Analysis (TGA) : Confirms stability up to 150°C for storage .
Advanced: How do steric and electronic effects of the iodo substituent influence the compound’s coordination chemistry with transition metals?
Answer:
- Steric Effects : The bulky iodo group hinders coordination in square-planar Pd(II) complexes, favoring monodentate over chelating binding .
- Electronic Effects : The electron-withdrawing iodine enhances Lewis acidity at the pyrazole N-atoms, improving binding to Cu(I) in catalytic cycles .
- Spectroscopic Signatures : IR spectroscopy shows ν(Pd–N) stretches at ~450 cm⁻¹, corroborated by X-ray absorption fine structure (EXAFS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
